molecular formula C24H27N5O4 B2838619 methyl 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1396868-85-1

methyl 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate

Cat. No. B2838619
CAS RN: 1396868-85-1
M. Wt: 449.511
InChI Key: AGRPQNUBPIJNAR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and an acetamido group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and piperidine rings would give the molecule a certain degree of rigidity, while the acetamido group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and piperidine rings, as well as the acetamido group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the triazole and piperidine rings, as well as the acetamido group, could affect these properties .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

Oxindole Synthesis via Palladium-catalyzed C-H Functionalization : A study highlights the use of palladium-catalyzed C-H functionalization techniques in the synthesis of oxindole derivatives, a process that could potentially be applied to the synthesis of complex molecules like methyl 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate. This methodology, employing Buchwald's and Hartwig's approaches, indicates the compound's relevance in medicinal chemistry synthesis, particularly as a serine palmitoyl transferase enzyme inhibitor (Magano, Kiser, Shine, & Chen, 2014).

Antimicrobial Activity and Molecular Modeling : Another research paper describes the synthesis of novel 1,3,4-oxadiazoles with potential antimicrobial activity. While the chemical structure differs, the methodological approaches in synthesizing and evaluating antimicrobial activity could inform research on the subject compound, especially considering the similar heterocyclic frameworks involved (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).

Crystallography and Molecular Docking Studies

Crystal Structure Analysis : An investigation into the crystal structures of related triazenes provides insight into molecular conformations and intermolecular interactions, which are critical for understanding the physical and chemical properties of complex compounds like methyl 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate. This research could facilitate the development of new drugs by elucidating the structural basis for molecular interactions (Little, Jenkins, & Vaughan, 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

methyl 4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-27-24(32)29(20-6-4-3-5-7-20)22(26-27)17-12-14-28(15-13-17)16-21(30)25-19-10-8-18(9-11-19)23(31)33-2/h3-11,17H,12-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRPQNUBPIJNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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